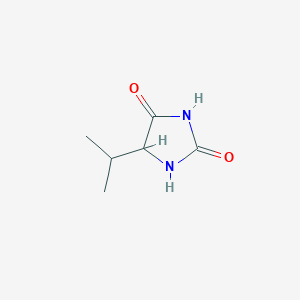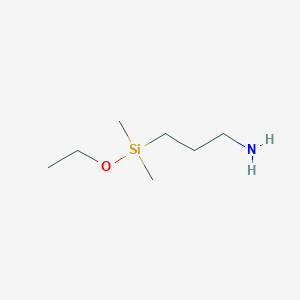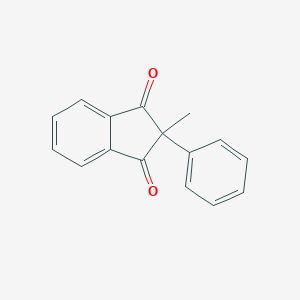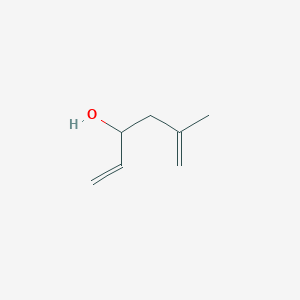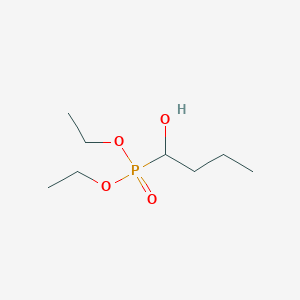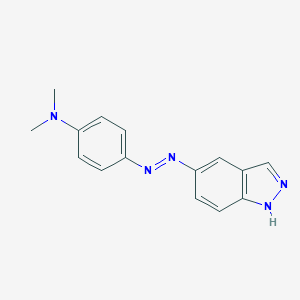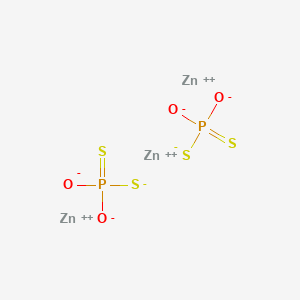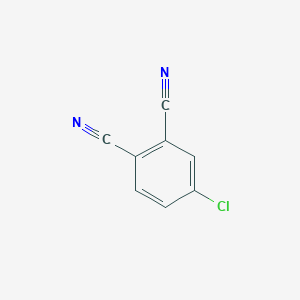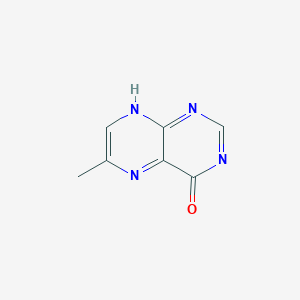
5,6-Dihydroxy-8-aminoquinoline
Übersicht
Beschreibung
5,6-Dihydroxy-8-aminoquinoline is a metabolite of the antimalarial drug primaquine . It belongs to the class of 8-aminoquinolines, which are effective against the liver stages of Plasmodium infections . The 8-aminoquinolines have a long history, being the first chemotype of synthetic antimalarials .
Chemical Reactions Analysis
The three metabolites of primaquine, including 5,6-Dihydroxy-8-aminoquinoline, readily oxidize under physiological conditions, forming hydrogen peroxide and the corresponding quinone-imine derivatives as the main products . These metabolites are believed to generate oxygen-active species responsible for the toxicity of parasite and host cells .Wissenschaftliche Forschungsanwendungen
1. Antimalarial Applications
8-Aminoquinolines (8-AQs), including 5,6-Dihydroxy-8-aminoquinoline, are critically important in treating malaria, especially latent forms caused by Plasmodium species. They have a unique role in targeting liver stages of the malaria parasite, offering potential for radical cure and prevention of relapse in malaria cases (Baird, 2019; Waters & Edstein, 2011).
2. Biochemical and Pharmacological Properties
5,6-Dihydroxy-8-aminoquinoline and its analogs have been studied for their interactions with enzymes like monoamine oxidases (MAO). For example, 5-phenoxy 8-aminoquinoline analogs are potent inhibitors of MAO-A and MAO-B, indicating their potential for optimized metabolic stability and therapeutic value (Chaurasiya et al., 2012; Chaurasiya et al., 2021).
3. Hematological Toxicity and Safety
A major concern with 8-AQs is their potential to induce hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This aspect is crucial in the safe clinical deployment of these drugs, as the hemolytic toxicity can significantly limit their use (von Seidlein et al., 2013; Myint et al., 2011).
4. Development of New Derivatives
Research is ongoing to develop new derivatives of 8-AQs, aiming to improve their therapeutic index by reducing toxicity while maintaining or enhancing their efficacy against diseases like malaria (Nanayakkara et al., 2008; Leven et al., 2019).
5. Diverse Applications in Chemosensing and Antibacterial Activities
8-AQs, including 5,6-Dihydroxy-8-aminoquinoline, are explored for their potential in chemosensing, such as detecting metal ions, and as antibacterial agents. These applications showcase the versatility of 8-AQ compounds in various scientific fields (Li et al., 2014; Phopin et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
8-aminoquinoline-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-4-7(12)9(13)5-2-1-3-11-8(5)6/h1-4,12-13H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYJUNNNRNSMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2O)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938746 | |
| Record name | 8-Amino-6-hydroxyquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-8-aminoquinoline | |
CAS RN |
17605-92-4 | |
| Record name | 5,6-Dihydroxy-8-aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Amino-6-hydroxyquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



